molecular formula C20H17N5O3 B2822842 2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 841212-41-7

2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide

Cat. No. B2822842
CAS RN: 841212-41-7
M. Wt: 375.388
InChI Key: WGGZHOIFQCLULF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2,3-diphenylfurans . It’s a part of a novel class of furo[2,3-d]pyrimidines that have been discovered as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine core substituted with phenyl and methoxyphenyl groups . The exact structure would require more specific data or computational modeling to determine.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. It’s known that pyrazolo[3,4-d]pyrimidines can participate in a variety of reactions, particularly as inhibitors of certain enzymes .

Future Directions

The future directions for this compound could involve further investigations into its biological activity, particularly its potential as a therapeutic agent. More research is needed to fully understand its mechanism of action and potential applications .

properties

IUPAC Name

2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-28-16-9-7-15(8-10-16)25-19-17(11-22-25)20(27)24(13-21-19)12-18(26)23-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGZHOIFQCLULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide

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